![molecular formula C10H7NO3 B2365171 2H-1-Benzopyran-3-carbonitrile, 5,6,7,8-tetrahydro-2,5-dioxo- CAS No. 169777-55-3](/img/structure/B2365171.png)
2H-1-Benzopyran-3-carbonitrile, 5,6,7,8-tetrahydro-2,5-dioxo-
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Description
2H-1-Benzopyran-3-carbonitrile, 5,6,7,8-tetrahydro-2,5-dioxo-, also known as coumarin-3-carbonitrile, is a heterocyclic organic compound with the molecular formula C11H7NO3. It is a widely used chemical in scientific research due to its unique properties and applications.
Scientific Research Applications
Diversity Oriented Synthesis
The compound is used in the diversity oriented synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamides . A novel one-pot three-step method for the synthesis of these derivatives via hydrolysis of 4-cyanobuta-1,3-dienolate salts was developed . This method allows for the quick generation of a 55 compounds library from 1,3-cyclohexanediones, dimethylformamide dimethylacetal, and various N-substituted cyanacetamides .
Presence in Biologically Active Compounds
The chromenes in the compound contain a 2-pyrone scaffold, which is present in many well-known natural and synthetic biologically active compounds . This suggests potential applications in the development of new drugs and treatments.
Use in Spiro[chromene-4,3’-indoline] Derivatives
The compound is used in the synthesis of 2-amino-2’,5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3’-indoline]-3-carbonitrile . This derivative has potential applications in various fields of chemistry and biology.
Antibacterial and Antifungal Activities
Compounds carrying the indole moiety, such as 2-amino-2’,5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3’-indoline]-3-carbonitrile, exhibit antibacterial and antifungal activities . This suggests potential applications in the development of new antimicrobial agents.
properties
IUPAC Name |
2,5-dioxo-7,8-dihydro-6H-chromene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-5-6-4-7-8(12)2-1-3-9(7)14-10(6)13/h4H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOPGVASYVXMMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)O2)C#N)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1-Benzopyran-3-carbonitrile, 5,6,7,8-tetrahydro-2,5-dioxo- |
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